molecular formula C18H19FN2O2 B273042 (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No. B273042
M. Wt: 314.4 g/mol
InChI Key: ZGKICTCYKKEHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and psychiatry. In

Mechanism of Action

The exact mechanism of action of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is not yet fully understood. However, it has been proposed that this compound acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models and to improve cognitive function in rats. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is its specificity for the 5-HT1A receptor, which makes it a potentially useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. One area of interest is the potential use of this compound as a treatment for depression and anxiety disorders. Another area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves the reaction of 3-fluoroacetophenone with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid.

Scientific Research Applications

(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been extensively studied in the field of neuroscience and psychiatry due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. This compound has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.

properties

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H19FN2O2/c1-23-17-7-5-16(6-8-17)20-9-11-21(12-10-20)18(22)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3

InChI Key

ZGKICTCYKKEHKP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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